
2-Methoxybenzoic acid
Overview
Description
O-Methylsalicylic acid, also known as 2-methoxybenzoic acid, is an organic compound with the molecular formula C8H8O3. It is a methoxybenzoic acid that is the methyl ether of salicylic acid. This compound is a white solid that is soluble in basic water and polar organic solvents. It is commonly used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Methylsalicylic acid can be synthesized through several methods. One common method involves the carboxylation of o-cresol. This process typically uses a catalyst such as potassium carbonate (K2CO3) and involves the reaction of phenol with supercritical carbon dioxide (CO2) under specific conditions .
Industrial Production Methods: In industrial settings, O-Methylsalicylic acid is often produced through the esterification of salicylic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester. The resulting product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: O-Methylsalicylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroxybenzoic acids.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Oxidation: Quinones
Reduction: Hydroxybenzoic acids
Substitution: Nitro- and halogen-substituted benzoic acids
Scientific Research Applications
O-Methylsalicylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It serves as a flavoring agent and is studied for its role in plant defense mechanisms.
Medicine: It is investigated for its potential use as a non-steroidal anti-inflammatory drug (NSAID) due to its ability to inhibit cyclooxygenase enzymes.
Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
O-Methylsalicylic acid exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. By blocking this pathway, it reduces inflammation, pain, and fever. Additionally, it can act as a flavoring agent by interacting with taste receptors .
Comparison with Similar Compounds
Methyl salicylate (Oil of Wintergreen): This compound is the methyl ester of salicylic acid and is used as a flavoring agent and topical analgesic.
Salicylic acid: Known for its use in acne treatment and as a precursor in the synthesis of aspirin.
Acetylsalicylic acid (Aspirin): A widely used NSAID that is derived from salicylic acid.
Uniqueness: O-Methylsalicylic acid is unique due to its methoxy group, which imparts different chemical properties compared to its analogs. This functional group affects its solubility, reactivity, and biological activity, making it a valuable compound in various applications .
Biological Activity
2-Methoxybenzoic acid, also known as O-anisic acid, is an organic compound belonging to the class of o-methoxybenzoic acids. Its structure features a methoxy group at the ortho position of the benzoic acid ring, which contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its anticancer properties, anti-inflammatory effects, and potential applications in food safety and health.
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 579-75-9
- Molecular Formula: C8H8O3
Natural Sources:
this compound has been identified in various food sources such as adzuki beans, malabar spinach, and walnuts, suggesting its potential role as a biomarker for dietary intake .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. A study evaluated its effects on several cancer cell lines, including human leukemia (MV4-11), breast (MCF-7), lung (A549), liver (HepG2), and colon (LoVo) cancer cells.
Table 1: Antiproliferative Activity of this compound
These results indicate that this compound is effective in inhibiting the proliferation of various cancer cell lines, with the lowest IC50 values observed in HepG2 cells.
Anti-inflammatory Effects
Another significant area of research is the anti-inflammatory activity of this compound. It has been shown to modulate mast cell-mediated allergic reactions by affecting the FcεRI signaling pathway. In mouse models, oral administration of derivatives like vanillic acid (related to this compound) reduced symptoms associated with anaphylaxis and allergic responses .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Cell Cycle Regulation: Studies indicate that treatment with this compound can lead to cell cycle arrest, particularly in the G0/G1 phase, thereby inhibiting cancer cell proliferation .
- Mast Cell Stabilization: The compound appears to stabilize mast cells and reduce histamine release, which is crucial in managing allergic reactions .
Case Studies and Research Findings
- In Vitro Studies: Various in vitro assays have confirmed the cytotoxic effects of this compound on cancer cells using methods like MTT and SRB assays. These studies consistently show a dose-dependent response in inhibiting cell viability across multiple cancer types .
- Food Safety Applications: Given its presence in food products and potential health benefits, research into the quantification and safety assessment of this compound in food matrices is ongoing. Its detection could serve as a marker for dietary intake of beneficial compounds .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Methoxybenzoic acid with high purity for research purposes?
- Methodology : Directed ortho-metalation of unprotected benzoic acids using lithium bases (e.g., LDA) enables regioselective functionalization at the ortho position. Post-synthesis purification involves recrystallization from aqueous or aqueous-ethanol solutions, followed by drying in vacuo at 333 K to remove residual solvents. Solvents should be pre-distilled and treated with desiccants (e.g., phosphorus pentoxide or KOH pellets) to minimize impurities .
Q. How can researchers accurately measure the solubility of this compound in different organic solvents?
- Methodology : Use gravimetric or UV-Vis spectrophotometric methods in solvents of varying polarity (e.g., alcohols, ethers, esters) at controlled temperatures (±0.1 K). Ensure solvent purity via distillation and desiccant treatment. Critical evaluation of data should account for solvent-solute hydrogen bonding and potential dimerization effects, particularly in low-polarity solvents like dibutyl ether .
Q. What are the key physicochemical properties (e.g., melting point, log P) of this compound, and how do they influence experimental design?
- Key Properties : Melting point (98–103°C), log10(aqueous solubility) = -1.554, McGowan volume (V = 1.1313), and Abraham solute descriptors (S = 1.410, A = 0.450, B = 0.620, L = 5.636). These parameters guide solvent selection for crystallization, solubility predictions, and partition coefficient calculations .
Advanced Research Questions
Q. How can Abraham model solute descriptors be utilized to predict the solubility behavior of this compound in untested organic solvents?
- Methodology : Input the experimentally derived descriptors (E = 0.899, S, A, B, L) into the Abraham solvation equation:
log10(P or L) = c + e·E + s·S + a·A + b·B + v·V + l·L
Use regression analysis (e.g., Microsoft Solver) to predict log10(solubility) or log10(partition coefficients) with an average error of ±0.146 log units. Validate predictions against experimental data in alcohols (e.g., 3-methyl-1-butanol) and ethers .
Q. What methodologies address discrepancies in solubility data for this compound across different studies?
- Resolution : Discrepancies arise from dimerization in low-polarity solvents (e.g., dibutyl ether) and variable solvent purity. Standardize protocols by pre-treating solvents with desiccants, controlling temperature (±0.1 K), and validating measurements with multiple techniques (e.g., gravimetric vs. chromatographic). Cross-reference with Abraham model predictions to identify outliers .
Q. How is this compound employed as an internal standard in studying plant salicylic acid biosynthesis?
- Application : As a structural analog, it serves as an internal reference in LC-MS/MS quantification of salicylic acid in plant tissues (e.g., cucumber leaves). Calibrate using spike-recovery experiments to account for matrix effects and validate extraction efficiency via solvent partitioning (e.g., ethyl acetate) .
Q. What role does this compound play in the synthesis of carbon-11 labeled compounds for in vivo radical detection?
- Radiochemical Synthesis : React 2-bromomagnesiumanisole with [<sup>11</sup>C]CO2 to produce [<sup>11</sup>C]this compound. Purify via HPLC and use in positron emission tomography (PET) to detect hydroxyl radicals in vivo. Optimize trapping efficiency of [<sup>11</sup>C]CO2 to achieve radiochemical yields >95% .
Explain the impact of substituent position (ortho vs. para) on the physicochemical properties of methoxybenzoic acids.
- Comparative Analysis : The ortho-substituent in this compound introduces steric hindrance and intramolecular hydrogen bonding, reducing aqueous solubility (log10c1,W = -1.554) compared to the para isomer (4-Methoxybenzoic acid, log10c1,W = -1.420). Abraham descriptors (e.g., S, A, B) differ significantly, influencing solvent interactions and partition coefficients .
Properties
IUPAC Name |
2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUJQPXNXACGAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060376 | |
Record name | 2-Methoxybenzoic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3060376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS], Solid, white crystalline needles with practically no odour | |
Record name | 2-Methoxybenzoic acid | |
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Record name | 2-Methoxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032604 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-Methoxybenzoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/720/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
279.00 to 280.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methoxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032604 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
5 mg/mL at 30 °C, soluble in boiling water, organic solvents, freely soluble (in ethanol) | |
Record name | 2-Methoxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032604 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-Methoxybenzoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/720/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
579-75-9 | |
Record name | 2-Methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=579-75-9 | |
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Record name | O-Methylsalicylic acid | |
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Record name | o-Anisic acid | |
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Record name | Benzoic acid, 2-methoxy- | |
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Record name | 2-Methoxybenzoic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3060376 | |
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Record name | o-anisic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.590 | |
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Record name | 2-METHOXYBENZOIC ACID | |
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Record name | 2-Methoxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032604 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
106 °C | |
Record name | 2-Methoxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032604 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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